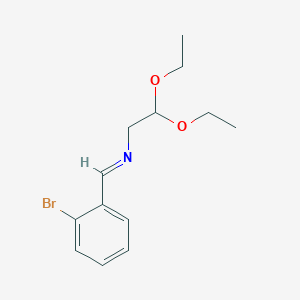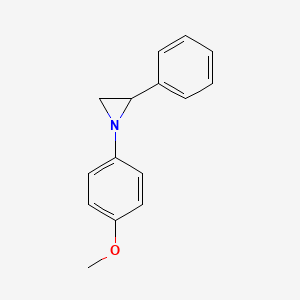phenylphosphanium CAS No. 63712-92-5](/img/structure/B14486400.png)
[2-(1-Chlorocyclopentyl)ethyl](oxo)phenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chlorocyclopentyl)ethylphenylphosphanium: is a chemical compound with the molecular formula C₁₃H₁₇ClOP It is characterized by the presence of a chlorocyclopentyl group attached to an ethyl chain, which is further connected to an oxo-phenylphosphanium group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chlorocyclopentyl)ethylphenylphosphanium involves the reaction of cyclopentanone with ethylphenylphosphine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 2-(1-Chlorocyclopentyl)ethylphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 2-(1-Chlorocyclopentyl)ethylphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest for studying enzyme interactions and cellular processes. It may serve as a probe in biochemical assays to investigate specific pathways .
Medicine: In medicine, research is ongoing to explore the compound’s potential therapeutic applications. Its ability to interact with biological targets suggests it could be a candidate for drug development .
Industry: Industrially,
特性
CAS番号 |
63712-92-5 |
|---|---|
分子式 |
C13H17ClOP+ |
分子量 |
255.70 g/mol |
IUPAC名 |
2-(1-chlorocyclopentyl)ethyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C13H17ClOP/c14-13(8-4-5-9-13)10-11-16(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2/q+1 |
InChIキー |
GUEQQXVVUGWWOK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CC[P+](=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


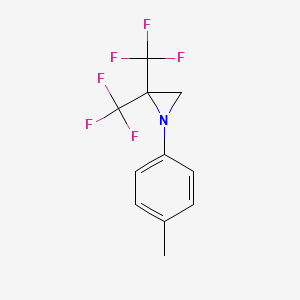

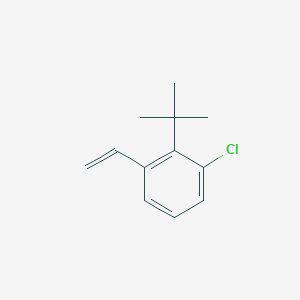
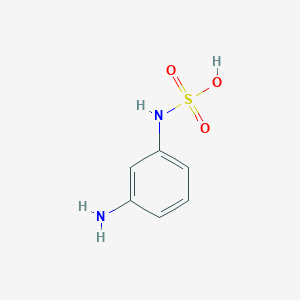
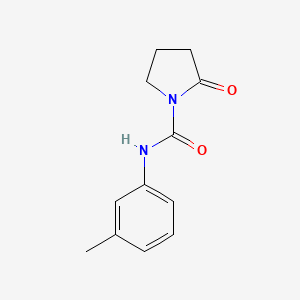
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)

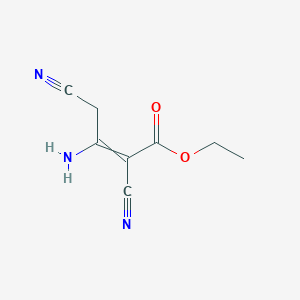
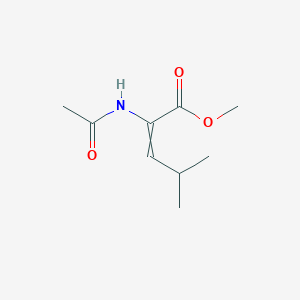

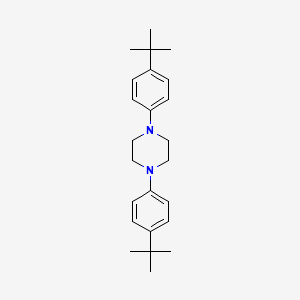
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
